Vocacapsaicin hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin, designed to provide effective pain relief without the use of opioids. It is primarily used in the management of postsurgical pain and has shown significant potential in reducing opioid consumption and providing long-lasting analgesia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vocacapsaicin hydrochloride is synthesized through a series of chemical reactions that involve the modification of capsaicin.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Vocacapsaicin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Vocacapsaicin hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity and stability of capsaicin derivatives.

Biology: Investigated for its effects on pain receptors and its potential use in pain management.

Medicine: Explored as a non-opioid analgesic for managing postsurgical pain and chronic pain conditions.

Industry: Utilized in the development of new pain relief formulations and drug delivery systems .

Mechanism of Action

Vocacapsaicin hydrochloride exerts its effects by rapidly converting to capsaicin upon administration. Capsaicin then activates the transient receptor potential vanilloid subfamily member 1 (TRPV1) channels on pain-specific nerves, leading to long-lasting analgesia. This mechanism allows for effective pain relief without the need for opioids .

Comparison with Similar Compounds

Similar Compounds

Capsaicin: The parent compound of vocacapsaicin hydrochloride, known for its pain-relieving properties.

Nonivamide: A synthetic capsaicin analog with similar analgesic effects.

Capsiate: A capsaicin analog with reduced pungency and similar pain-relieving properties

Uniqueness

This compound is unique due to its water solubility and rapid conversion to capsaicin, allowing for efficient delivery and long-lasting pain relief. Unlike other capsaicin analogs, it provides significant pain relief without the need for opioids, making it a promising alternative for pain management .

Biological Activity

Vocacapsaicin hydrochloride, also known as CA-008 HCl, is a novel prodrug of capsaicin, primarily developed for non-opioid management of postsurgical pain. This compound is designed to release capsaicin at the surgical site, providing long-lasting analgesic effects while minimizing systemic exposure and potential side effects associated with traditional pain management methods. The biological activity of vocacapsaicin is primarily mediated through its action on the transient receptor potential vanilloid 1 (TRPV1) receptors, which play a crucial role in pain signaling.

Vocacapsaicin is administered as an aqueous solution, where it rapidly converts to capsaicin upon exposure to physiological conditions. Capsaicin acts as an agonist at TRPV1 receptors located on primary afferent C-fibers, leading to desensitization of these pain-conducting nerve fibers without causing sensory numbness or motor weakness. This mechanism allows for effective pain relief following surgical procedures.

Key Features of Vocacapsaicin

- Prodrug Formulation : Enhances solubility and allows for targeted delivery.

- TRPV1 Agonism : Activates pain pathways to provide analgesia.

- Long-lasting Effects : Provides analgesia for up to two weeks post-administration.

Clinical Studies

Recent clinical trials have demonstrated the efficacy of vocacapsaicin in reducing postoperative pain and opioid consumption. In a randomized controlled trial involving patients undergoing bunionectomy, vocacapsaicin significantly reduced pain scores and opioid requirements compared to placebo:

| Endpoint | Vocacapsaicin (0.30 mg/ml) | Placebo | P-value |

|---|---|---|---|

| Pain Reduction (96h) | 33% reduction | Baseline | 0.005 |

| Opioid-Free Patients (96h) | 26% | 5% | 0.025 |

| Total Opioid Consumption (96h) | 50% reduction | Baseline | 0.002 |

These results indicate a strong dose-response relationship and highlight vocacapsaicin's potential as a viable alternative to opioids in managing postoperative pain .

Animal Studies

Animal studies support the findings from clinical trials, showing that vocacapsaicin administration leads to improved bone healing outcomes:

| Group No. | Test Material | Dose (mg/kg) | Bone Healing Assessment |

|---|---|---|---|

| 1 | Saline | 0 | Control |

| 2 | Vocacapsaicin | 0.15 | Enhanced healing |

| 3 | Vocacapsaicin | 0.30 | Significant improvement |

| 4 | Vocacapsaicin | 0.60 | Maximum efficacy |

In these studies, vocacapsaicin was shown to enhance osteogenic activity, indicated by increased alkaline phosphatase levels and improved histological outcomes in treated groups .

Safety Profile

The safety profile of vocacapsaicin has been evaluated in various studies, with no significant adverse effects reported. In the aforementioned clinical trial, all safety parameters were comparable between the vocacapsaicin and placebo groups, indicating good tolerability .

Summary of Safety Observations

- No serious adverse events linked to vocacapsaicin.

- Comparable safety parameters with placebo.

- Well tolerated across different dosing regimens.

Properties

CAS No. |

1931116-92-5 |

|---|---|

Molecular Formula |

C26H42ClN3O4 |

Molecular Weight |

496.1 g/mol |

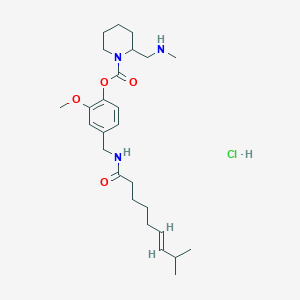

IUPAC Name |

[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C26H41N3O4.ClH/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3;/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30);1H/b11-7+; |

InChI Key |

WOJDHHAJADLOCK-RVDQCCQOSA-N |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.